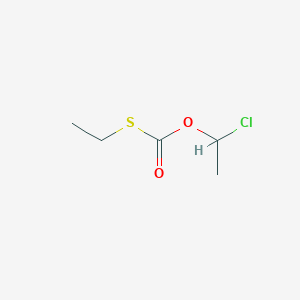
2,3,4-Trihydroxybutanoic acid
Overview
Description
2,3,4-Trihydroxybutanoic acid, also known as erythronic acid, is an organic compound with the molecular formula C4H8O5. It is a hydroxy acid containing three hydroxyl groups (-OH) and a carboxyl group (-COOH). This compound is a white to colorless solid that is highly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trihydroxybutanoic acid can be synthesized through the oxidation of precursors such as glycerol or erythritol. One common method involves the oxidation of erythritol using a strong oxidizing agent like nitric acid under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of glycerol. This process typically uses catalysts such as platinum or palladium to facilitate the oxidation reaction, resulting in higher yields and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form compounds such as tartaric acid.
Reduction: It can be reduced to form erythritol, a sugar alcohol.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Esterification: Carboxylic acids, acid catalysts like sulfuric acid.
Major Products Formed:
Oxidation: Tartaric acid.
Reduction: Erythritol.
Esterification: Various esters depending on the carboxylic acid used.
Scientific Research Applications
2,3,4-Trihydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetics .
Mechanism of Action
The mechanism of action of 2,3,4-trihydroxybutanoic acid involves its interaction with various molecular targets and pathways. It acts as a Bronsted acid, donating protons to acceptor molecules. This property allows it to participate in acid-base reactions and influence metabolic processes. The hydroxyl groups enable it to form hydrogen bonds, affecting its solubility and reactivity .
Comparison with Similar Compounds
Threonic acid: Similar structure but differs in the stereochemistry of the hydroxyl groups.
Tartaric acid: Contains two hydroxyl groups and two carboxyl groups, making it more acidic.
Erythritol: A sugar alcohol with four hydroxyl groups but no carboxyl group.
Uniqueness: 2,3,4-Trihydroxybutanoic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2,3,4-trihydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIJQSOTBSSVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863289 | |
| Record name | 2,3,4-Trihydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-3-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3183567.png)




![5-Chloro-2-phenylthiazolo[5,4-b]pyridine](/img/structure/B3183594.png)





![ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate](/img/structure/B3183650.png)

